Ethyl 4-bromoquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromoquinoline-3-carboxylate is a heterocyclic aromatic compound with the molecular formula C12H10BrNO2. It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 4-bromoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as palladium on carbon can enhance the efficiency of the bromination step, while automated systems ensure precise control over reaction parameters .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Major Products:
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of quinoline.
Scientific Research Applications
Ethyl 4-bromoquinoline-3-carboxylate is widely used in scientific research due to its versatile chemical properties:
Mechanism of Action
The mechanism of action of ethyl 4-bromoquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromine atom and ester group facilitate binding to active sites, leading to inhibition or activation of biological pathways. The compound’s aromatic structure allows it to intercalate with DNA, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Comparison: Ethyl 4-bromoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
ethyl 4-bromoquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEYLZVYBCUODM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677901 |
Source
|
Record name | Ethyl 4-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-12-3 |
Source
|
Record name | Ethyl 4-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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